Acetic acid, mercaptophenyl-, 2-fluoroethyl ester, S-ester with O,O-diethyl phosphorodithioate
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Overview
Description
Acetic acid, mercaptophenyl-, 2-fluoroethyl ester, S-ester with O,O-diethyl phosphorodithioate is a bioactive chemical.
Scientific Research Applications
Synthesis and Chemical Reactions
- This compound is involved in the preparation of a series of thiol esters and S-esters of thiocarbamic acid, useful for acylating proteins (Dalton, Kirkpatrick, & MacLaren, 1981).
- It plays a role in the synthesis of 2-Fluoro-2-phenyl acetic acid, contributing to derivatizing chiral agents in 19F NMR spectroscopy (Hamman, Barrelle, Tetaz, & Béguin, 1987).
- The compound is also used in synthesizing alkyl or aryl o-mercaptophenyl ketones and their metal chelates, demonstrating strong chelating ability (Tanaka & Yokoyama, 1962).
- It aids in the synthesis of (2-Mercaptophenyl)phosphonic acid, essential in various chemical reactions (Masson, Saint-Clair, & Saquet, 1993).
Application in Analysis and Detection
- This compound is utilized in the fluorographic detection of radioactivity in polyacrylamide gels, showing its usefulness in biochemical research (Skinner & Griswold, 1983).
- It is employed in the chemical conversion using sheet silicates for ester synthesis, highlighting its role in facilitating chemical reactions (Ballantine, Davies, Purnell, Rayanakorn, Thomas, & Williams, 1981).
Catalysts and Chemical Ligation
- The compound is investigated as a catalyst for native chemical ligation in protein synthesis, proving its utility in complex biochemical processes (Cowper, Sze, Premdjee, Bongat White, Hacking, & Macmillan, 2015).
properties
CAS RN |
4681-36-1 |
---|---|
Product Name |
Acetic acid, mercaptophenyl-, 2-fluoroethyl ester, S-ester with O,O-diethyl phosphorodithioate |
Molecular Formula |
C14H20FO4PS2 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-fluoroethyl 2-diethoxyphosphinothioylsulfanyl-2-phenylacetate |
InChI |
InChI=1S/C14H20FO4PS2/c1-3-18-20(21,19-4-2)22-13(14(16)17-11-10-15)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 |
InChI Key |
IKSBWMCKMIWLDZ-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SC(C1=CC=CC=C1)C(=O)OCCF |
Canonical SMILES |
CCOP(=S)(OCC)SC(C1=CC=CC=C1)C(=O)OCCF |
Appearance |
Solid powder |
Other CAS RN |
4681-36-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Acetic acid, mercaptophenyl-, 2-fluoroethyl ester, S-ester with O,O-diethyl phosphorodithioate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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